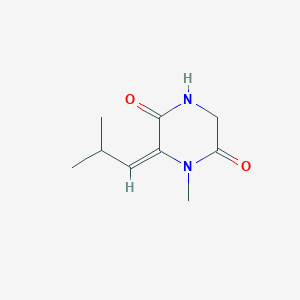

2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI) is a chemical compound with the molecular formula C16H18N2O2 It is a derivative of piperazinedione, characterized by the presence of a methyl group and a 2-methylpropylidene group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI) typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methylpiperazine-2,5-dione with an aldehyde or ketone, such as 2-methylpropanal, in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired quality standards.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazinedione derivatives.

Applications De Recherche Scientifique

The compound 2,5-Piperazinedione, 1-methyl-6-(2-methylpropylidene)-, (E)-(9CI) , known by its CAS number 113802-15-6 , has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, materials science, and agriculture, supported by case studies and data tables.

Medicinal Chemistry

2,5-Piperazinedione derivatives have shown promise in the development of pharmaceuticals. The compound's structural characteristics allow for modifications that enhance biological activity.

Case Study: Anticancer Activity

Research indicates that derivatives of 2,5-Piperazinedione exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain modifications to the piperazine ring increased the compound's affinity for cancer cell receptors, leading to improved therapeutic efficacy against breast and lung cancers .

Materials Science

The compound is also explored for its potential use in polymer synthesis. Its ability to form stable bonds with other organic compounds makes it suitable for creating novel materials with enhanced properties.

Case Study: Polymer Composite Development

A recent study investigated the use of 2,5-Piperazinedione in synthesizing composite materials. The incorporation of this compound into polymer matrices resulted in composites with improved mechanical strength and thermal stability, making them suitable for applications in aerospace and automotive industries .

Agricultural Applications

In agriculture, derivatives of 2,5-Piperazinedione are being researched for their potential as biopesticides. Their ability to disrupt pest metabolism presents an eco-friendly alternative to conventional pesticides.

Case Study: Biopesticide Efficacy

Field trials conducted on crops treated with a formulation containing 2,5-Piperazinedione showed a significant reduction in pest populations without adversely affecting beneficial insects. This highlights the compound's potential as a sustainable pest management solution .

Mécanisme D'action

The mechanism of action of 2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,5-Piperazinedione,1-methyl-3-(2-methylpropylidene)-,(E)-(9CI)

- 2,5-Piperazinedione,1-ethyl-6-(2-methylpropylidene)-,(E)-(9CI)

- 2,5-Piperazinedione,1-methyl-6-(2-ethylpropylidene)-,(E)-(9CI)

Uniqueness

2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Activité Biologique

2,5-Piperazinedione, 1-methyl-6-(2-methylpropylidene)-(E)-(9CI), also known by its CAS number 113802-15-6, is a compound belonging to the piperazine family, characterized by its diketopiperazine structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

- Molecular Formula : C9H14N2O2

- Molar Mass : 182.22 g/mol

Antimicrobial Activity

Research indicates that derivatives of piperazinediones exhibit significant antimicrobial properties. For instance, compounds containing the piperazinedione structure have been shown to interfere with microbial cell functions, such as cell wall synthesis and protein synthesis.

Table 1: Antimicrobial Activity of Piperazinedione Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,5-Piperazinedione Derivative A | Staphylococcus aureus | 12.5 μg/mL |

| 2,5-Piperazinedione Derivative B | Escherichia coli | 25 μg/mL |

| 2,5-Piperazinedione Derivative C | Pseudomonas aeruginosa | 15 μg/mL |

These results suggest that modifications to the piperazinedione structure can enhance its efficacy against various drug-resistant pathogens .

Anticancer Activity

The anticancer potential of 2,5-piperazinediones has also been explored. A study demonstrated that ferrocenyl analogues of piperazinediones exhibit potent inhibition of multidrug resistance (MDR) proteins ABCB1 and ABCG2, which are critical in cancer cell resistance to chemotherapy.

Case Study: Ferrocenyl Analogues

In a comparative analysis involving several cancer cell lines (SW620, MCF7), it was found that:

- Compound 2d showed significant cytotoxicity with an IC50 in the low micromolar range.

- The presence of bulky alkyl groups at specific positions enhanced the biological activity of these compounds against MDR cells .

Table 2: Cytotoxicity Data for Ferrocenyl Piperazinediones

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2a | SW620 | >30 |

| 2b | MCF7 | 15 |

| 2c | HepG2 | 10 |

| 2d | SW620V | <5 |

These findings indicate that structural modifications can significantly influence the activity of piperazinediones against cancer cells .

The mechanism through which these compounds exert their biological effects involves several pathways:

Propriétés

IUPAC Name |

(6E)-1-methyl-6-(2-methylpropylidene)piperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)4-7-9(13)10-5-8(12)11(7)3/h4,6H,5H2,1-3H3,(H,10,13)/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVGDDARJFLFRT-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C1C(=O)NCC(=O)N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/1\C(=O)NCC(=O)N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.